5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N9OS/c1-10-7-11(2)26-18(20-10)21-16(25-26)17(28)19-8-15-23-22-14-4-3-13(24-27(14)15)12-5-6-29-9-12/h3-7,9H,8H2,1-2H3,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKFLZHNXRJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex compound with potential pharmacological applications. This article explores its biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
1. Chemical Structure and Synthesis
The compound features multiple heterocyclic moieties and a carboxamide functional group. The synthesis typically involves multi-step reactions that incorporate thiophene derivatives and triazole frameworks. For instance, the synthesis of related compounds often employs reaction conditions involving various solvents and catalysts to ensure high yields and purity levels.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., 0.21 μM) . The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related triazole compounds on human cell lines. These studies typically utilize assays such as MTT to determine cell viability. For example, some derivatives have demonstrated selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells .
3. Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and membrane permeability |
| Triazole Moiety | Critical for interaction with biological targets |
| Carboxamide Group | Influences solubility and binding affinity |
Studies suggest that modifications in these structural features can lead to variations in potency and selectivity against specific targets .
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested for their antimicrobial efficacy. Compound 3g exhibited a strong binding affinity to DNA gyrase with comparable binding energies to ciprofloxacin, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of several triazole derivatives on HaCat and Balb/c 3T3 cells. The results showed promising selectivity indices suggesting that modifications could enhance therapeutic windows while minimizing toxicity .
5. Conclusion
The compound this compound represents a promising candidate for further investigation in drug development due to its notable biological activities. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives
- Example: α-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio/sulfonyl)acetamides Key Differences: These derivatives lack the triazolopyridazine-thiophene extension. Bioactivity: Demonstrated herbicidal activity against Brassica campestris and Echinochloa crusgalli at 100 µg/mL, suggesting the dimethyl-triazolopyrimidine core is critical for agrochemical applications .
B. Triazolo[1,5-a]Pyrimidine-Arylamide Hybrids
- Example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 5a) Key Differences: Contains an arylamide substituent instead of the triazolopyridazine-thiophene group. Bioactivity: Antiproliferative activity against cancer cell lines (IC₅₀ = 1.2–8.7 µM), highlighting the role of carboxamide linkages in anticancer drug design .
C. Pyrazolo[1,5-a]Pyrimidine Derivatives
- Example: 6-Amino-N,5,7-Triaryl-2-(Phenylamino)Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide Key Differences: Pyrazole instead of triazole in the fused ring system. Bioactivity: Not explicitly reported, but pyrazolo-pyrimidines are known for kinase inhibition, suggesting divergent target selectivity compared to triazolopyrimidines .
Functional Group Impact on Bioactivity
Research Findings and Pharmacological Implications
- Antimicrobial Potential: Thiophene-containing analogs (e.g., thiadiazole-triazolopyrimidines) show promise against Staphylococcus aureus and Escherichia coli . The thiophen-3-yl group in the target compound may enhance bacterial membrane disruption.
- Anticancer Prospects : Arylamide-triazolopyrimidines (e.g., Compound 5a) inhibit tubulin polymerization, a mechanism shared with colchicine-site binders . The triazolopyridazine-thiophene moiety could modulate tubulin affinity or solubility.
- Agrochemical Applications : 5,7-Dimethyl-triazolopyrimidines exhibit herbicidal activity at low concentrations, suggesting the target compound could be optimized for crop protection .
Q & A
Q. What are the optimal synthetic routes for this compound?
A multi-step approach is typically employed:
- Step 1 : Construct the triazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrimidines with nitriles or carboxamides under acidic conditions .
- Step 2 : Introduce the thiophene moiety via Suzuki-Miyaura coupling using Pd catalysts, as demonstrated in analogous triazolopyridazine syntheses .
- Step 3 : Functionalize the methyl group using nucleophilic substitution or reductive amination . Key reagents include K₂CO₃ (for deprotonation), DMF (polar aprotic solvent), and acetonitrile (for sulfonamide coupling) .
Q. What spectroscopic methods are critical for structural characterization?
- 1H NMR (200–400 MHz, DMSO-d₆): Assign peaks for methyl groups (δ 2.3–2.6 ppm), thiophene protons (δ 7.3–7.4 ppm), and triazole protons (δ 8.8–9.0 ppm) .
- MS (ESI) : Confirm molecular ion [M+H]⁺ with expected m/z (e.g., ~450–500 Da depending on substituents) .
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., triazole-pyrimidine torsion ≈ 12°) to validate stereoelectronic effects .
Q. How to assess preliminary bioactivity?
Screen against target enzymes (e.g., influenza PA-PB1 interface ) or cellular models (e.g., cancer cell lines ). Use:
- IC₅₀ assays (dose-response curves) for enzyme inhibition.
- MTT assays for cytotoxicity. Reference compounds like Celecoxib (for COX-2 inhibition) can serve as controls .
Advanced Research Questions
Q. How to resolve discrepancies in bioactivity data across studies?
- Purity validation : Use HPLC (≥95% purity) to rule out batch-specific impurities .
- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and incubation times .
- Computational validation : Compare docking poses (e.g., AutoDock Vina) to identify binding-site variations .
Q. How to design Structure-Activity Relationship (SAR) studies?
Q. What computational methods predict pharmacokinetic properties?
Use SwissADME :
- Lipophilicity : LogP ≈ 2.5–3.0 (optimal for membrane permeability) .
- Solubility : Estimate via ESOL model (e.g., −4.5 LogS indicates moderate solubility) .
- Drug-likeness : Verify compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da) .
Q. How to optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature (60–80°C), solvent (acetonitrile vs. DMF), and catalyst loading (5–10 mol% Pd) .
- Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
Key Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
